molecular formula C30H42O8 B15146946 (6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Cat. No.: B15146946
M. Wt: 530.6 g/mol
InChI Key: LCIUOVOXWPIXOR-XVJDZZDHSA-N
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Description

The compound (6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl groups, ketone functionalities, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using catalysts to facilitate the formation of the polycyclic structure.

    Introduction of hydroxyl groups: Hydroxylation reactions are carried out using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

    Addition of ketone functionalities: Oxidation reactions using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate) are employed to introduce ketone groups.

    Final assembly: The final steps involve coupling reactions to attach the heptanoic acid side chain, often using reagents like DCC (Dicyclohexylcarbodiimide) for esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthoic acid
  • 2-Naphthoic acid
  • 9-Anthracenecarboxylic acid
  • Biphenyl-4-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its unique cyclopenta[a]phenanthrene core and the specific arrangement of hydroxyl and ketone groups

Properties

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

IUPAC Name

(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m0/s1

InChI Key

LCIUOVOXWPIXOR-XVJDZZDHSA-N

Isomeric SMILES

C[C@@H](CC(=O)CC(C)C(=O)O)[C@@H]1CC(=O)[C@]2([C@]1(C(C(=O)C3=C2[C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C

Origin of Product

United States

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